molecular formula C10H13N5 B2927441 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine CAS No. 2034548-27-9

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2927441
CAS No.: 2034548-27-9
M. Wt: 203.249
InChI Key: NUAXWWVGLQYECU-UHFFFAOYSA-N
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Description

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.

Uniqueness

7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrido[2,3-d]pyrimidine derivatives. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

7-imino-N,N,8-trimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)9-7-4-5-8(11)15(3)10(7)13-6-12-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXWWVGLQYECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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